molecular formula C14H11BO2 B152767 9-Anthraceneboronic acid CAS No. 100622-34-2

9-Anthraceneboronic acid

Cat. No.: B152767
CAS No.: 100622-34-2
M. Wt: 222.05 g/mol
InChI Key: VHHDLIWHHXBLBK-UHFFFAOYSA-N
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Description

9-Anthraceneboronic acid is an organic compound with the molecular formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the 9th position of the anthracene ring. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneboronic acid typically involves the reaction of 9-bromoanthracene with n-butyllithium (n-BuLi) followed by the addition of triethyl borate. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at low temperatures (around -78°C). After the reaction, the mixture is acidified with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is dried, filtered, and evaporated to obtain the crude product, which is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 9-Anthraceneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Hydrochloric Acid (HCl): Used for acidification during synthesis.

    n-Butyllithium (n-BuLi): Used for the lithiation of 9-bromoanthracene.

    Triethyl Borate: Used as a boron source in the synthesis.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Anthracene Derivatives: Various derivatives can be synthesized depending on the specific reactions and conditions used.

Scientific Research Applications

Material Science

1.1 Polymer Modification

One of the primary applications of 9-AnBA is in the modification of polymers. Research indicates that 9-AnBA can be integrated into polymer matrices to enhance mechanical properties and introduce stimuli-responsive behavior. For instance, in a study involving polybenzoxazines, 9-AnBA was used to modify the polymer structure, leading to improved fluorescence properties and mechanical strength under UV irradiation. The incorporation of 9-AnBA resulted in a controlled photodimerization process that increased cross-link density, thereby enhancing the material's hardness and elasticity .

Table 1: Mechanical Properties of Modified Polymers

Polymer TypeInitial Stress (MPa)Stress after Modification (MPa)Initial Strain (%)Strain after Modification (%)
SBS-BAn (unmodified)14.8321.9422391209

Synthesis of Derivatives

2.1 Synthesis of Anthraquinone

9-Anthraceneboronic acid serves as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pharmaceutical industries. A notable method involves reacting 9-AnBA with different bases to yield 9,10-anthraquinone with high efficiency (up to 99% yield). This reaction highlights the utility of 9-AnBA in producing valuable compounds through straightforward synthetic pathways .

Table 2: Synthesis Yields of 9,10-Anthraquinone from 9-AnBA

Base UsedYield (%)
Sodium Hydroxide99.03
Triethylamine95.6
Diethylamine94.1
Sodium Bicarbonate84.6

Sensor Technology

3.1 Fluorescent Sensors for Sugar Recognition

The ability of boronic acids to selectively bind diols makes them ideal for sensor applications. A recent study developed a fluorescent probe based on an anthracene-type boronic acid that can selectively recognize sugars at physiological pH levels. This probe utilizes the unique fluorescence properties of anthracene when complexed with sugars, allowing for sensitive detection in biological samples .

3.2 Mechanism of Sugar Detection

The detection mechanism involves the formation of a supramolecular complex between the boronic acid moiety and sugars, resulting in a measurable change in fluorescence intensity:

  • Monomer Fluorescence : Emission from unbound probe.
  • Dimer Fluorescence : Emission upon sugar binding.

This dual fluorescence response allows for ratiometric sensing, enhancing specificity and sensitivity .

Environmental Applications

4.1 Adsorption Studies on TiO2 Surfaces

Research has also explored the adsorption behavior of anthracene derivatives on titanium dioxide surfaces, which is relevant for photocatalytic applications and environmental remediation. The interaction between 9-anthracenecarboxylic acid and TiO2 was studied using scanning tunneling microscopy, revealing insights into how organic compounds can influence photocatalytic efficiency .

Mechanism of Action

The mechanism of action of 9-Anthraceneboronic acid primarily involves its ability to form borate ester bonds and its luminescent properties. The boronic acid group can interact with diols and other functional groups, facilitating various chemical reactions. Additionally, the anthracene moiety can undergo reversible dimerization under ultraviolet light, making it useful in stimuli-responsive materials .

Comparison with Similar Compounds

  • Naphthalene-1-boronic acid
  • 2-Naphthylboronic acid
  • Pyrene-1-boronic acid
  • 4-Biphenylboronic acid

Comparison: 9-Anthraceneboronic acid is unique due to its anthracene moiety, which imparts distinct luminescent properties and the ability to form stimuli-responsive materials. Compared to other boronic acids, it offers higher mechanical strength and chemical stability in composite materials .

Biological Activity

9-Anthraceneboronic acid (CAS No. 100622-34-2) is a boronic acid derivative featuring an anthracene moiety, which has garnered attention in various fields of research due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₁BO₂
  • Molecular Weight : 222.05 g/mol
  • Melting Point : Approximately 215°C (decomposition)
  • Solubility : Moderately soluble in water, with a solubility of approximately 0.0308 mg/ml .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biomolecules : Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in biological systems for selective targeting. This property allows this compound to interact with various biomolecules, potentially influencing cellular processes.
  • Fluorescence Properties : The anthracene moiety provides strong fluorescence characteristics, making it useful in bioimaging and sensing applications. The ability to fluoresce under UV light allows for visualization in biological assays.
  • Polymeric Applications : When incorporated into polymeric materials, such as poly(vinyl alcohol), this compound enhances mechanical properties and introduces stimuli-responsive behavior, which can be tailored for drug delivery systems .

Case Study 1: Anticancer Activity

A study explored the potential anticancer properties of this compound by evaluating its effects on cancer cell lines. The compound exhibited significant cytotoxicity against several cancer types, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound may serve as a lead compound for developing new anticancer therapies .

Case Study 2: Drug Delivery Systems

Research has demonstrated the utility of this compound in creating smart drug delivery systems. By forming dynamic covalent bonds with therapeutic agents, the compound enables controlled release in response to specific stimuli (e.g., pH changes or UV light). This approach enhances the efficacy and reduces side effects of chemotherapeutic drugs .

Comparative Biological Activity Table

CompoundMechanism of ActionBiological ActivityReferences
This compoundBoronate ester formation, fluorescenceCytotoxicity in cancer cells , ,
Other Boronic AcidsSimilar reactivity with diolsVaries by structureVarious
Anthracene DerivativesFluorescence, polymeric applicationsVaries widelyVarious

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 9-anthraceneboronic acid, and how is its purity validated?

  • Methodological Answer : this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where anthracene derivatives react with boronic acid precursors. Structural validation involves 1H-NMR spectroscopy , where characteristic peaks for the anthracene backbone (e.g., aromatic protons at 7.5–8.5 ppm) and boronic acid groups (split peaks near 3.7–5.0 ppm due to esterification) confirm successful synthesis . Purity is assessed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Q. Which spectroscopic techniques are critical for characterizing this compound in polymer composites?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitors anthracene’s absorption bands (330–390 nm) to track photodimerization or boronate ester formation .
  • 1H-NMR : Identifies covalent bonding in polymers (e.g., peak shifts from 3.7 ppm to 5.0 ppm upon esterification) .
  • SEM/EDX : Confirms uniform distribution in polymer matrices without aggregation, as seen in SBS–BAn0 composites .

Q. How should this compound be stored to maintain stability for long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Degradation risks increase with prolonged storage; periodic revalidation via NMR or FTIR is recommended to detect anhydride formation or oxidation .

Advanced Research Questions

Q. How can UV irradiation time be optimized to tune the mechanical properties of this compound-based elastomers?

  • Methodological Answer : UV exposure induces anthracene photodimerization, increasing crosslinking density. For SBS–BAnx composites:

  • Stress/Strain Correlation : Stress increases from ~14.8 MPa (2 min exposure) to ~21.9 MPa (30 min), while strain decreases from ~2239% to ~1209%. Optimize exposure using real-time UV-Vis to track anthracene dimerization (absorbance decay at 330–390 nm) .
  • Controlled Crosslinking : Use rheometry to monitor viscoelastic changes (e.g., storage modulus GG') during irradiation .

Q. What strategies address contradictory data in Suzuki-Miyaura coupling yields involving this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts efficiency. Screen catalysts with ligand libraries.
  • Oxygen Sensitivity : Boronic acids oxidize readily; use degassed solvents and inert atmospheres.
  • Byproduct Analysis : Employ LC-MS to identify protodeboronation byproducts and adjust base (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How does pH influence the reversible binding of this compound to catechol-containing films?

  • Methodological Answer : At pH ≥ 7.4, boronate esters form with catechol hydroxyls (confirmed by UV-Vis at 320–390 nm). At pH ≤ 2.5, ester dissociation occurs. Quantify accessible catechol groups using absorbance at 362 nm and Langmuir isotherm models .

Q. What advanced techniques elucidate the kinetics of anthracene photodimerization in real time?

  • Methodological Answer :

  • Time-Resolved UV-Vis : Track absorbance decay kinetics (e.g., pseudo-first-order rate constants).
  • In Situ FTIR : Monitor C=C bond scission and dimer formation.
  • Quantum Yield Calculation : Use actinometry with ferrioxalate to quantify photoreaction efficiency .

Q. How can this compound enhance electron transport in graphene nanoribbon (GNR) synthesis?

  • Methodological Answer : As a precursor in GNR edge-functionalization, it improves charge mobility. Optimize via:

  • STM/AFM : Image nanoribbon morphology and edge defects.
  • FET Measurements : Compare carrier mobility before/after functionalization .

Q. What analytical approaches resolve contradictions in anthracene aggregation vs. covalent embedding in polymers?

  • Methodological Answer :

  • Fluorescence Quenching : Compare emission spectra of free vs. polymer-bound anthracene.
  • XPS : Detect B–O bonds to confirm covalent incorporation vs. physical mixing .

Q. How do substituents on the anthracene core affect boronic acid reactivity in multi-step syntheses?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) reduce boronic acid stability, while electron-donating groups (e.g., –OCH₃) enhance it. Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling or esterification .

Q. Tables for Key Data

Table 1 : UV-Induced Mechanical Properties of SBS–BAnx Composites

UV Exposure Time (min)Stress (MPa)Strain (%)Crosslinking Density (mol/m³)
214.8322390.12
3021.9412090.38
Source: Adapted from

Table 2 : Common Side Reactions in Suzuki-Miyaura Coupling

Side ReactionMitigation StrategyDetection Method
ProtodeboronationUse aryl triflates instead of halidesLC-MS ([M–B(OH)₂]⁺)
HomocouplingOptimize Pd catalyst loadingGC-MS (biphenyl peaks)
OxidationDegas solvents, use antioxidant additivesFTIR (B–O stretch)

Properties

IUPAC Name

anthracen-9-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHDLIWHHXBLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573500
Record name Anthracen-9-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100622-34-2
Record name Anthracen-9-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthraceneboronic Acid
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Synthesis routes and methods I

Procedure details

In a 500 mL three-neck flask, 7.7 g (30 mmol) of 9-bromoanthracene was placed, and the air in the flask was replaced with nitrogen. Then, 200 mL of THF was added into the flask and the solution was cooled to −80° C. under nitrogen stream. After cooling, 18 mL (30 mmol) of 1.6 M n-butyllithium was dripped into the solution and stirred at the same temperature for 2 hours. After a certain period, 6.8 mL (60 mmol) of trimethyl borate was added into the solution, the temperature of the solution was raised to room temperature, and then, the solution was stirred for 17 hours. After a certain period, 100 mL of 1.0 M hydrochloric acid was added to the solution and stirred for 1 hour. An aqueous layer of the obtained mixture was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with saturated saline, and then the organic layer was dried with magnesium sulfate. The obtained mixture was gravity filtered, and the filtrate was condensed to give a solid. The solid was recrystallized with toluene, so that 5.2 g of target white powder was obtained in a yield of 80%.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

sec-BuLi (4.3 mL, 6.0 mmol, 1.4M solution in cyclohexane) was added dropwise to a solution of 9-bromoanthracene (1.29 g, 5.0 mmol) in Et2O (20 mL) at 0° C. under N2. The reaction was held at 0° C. for 15 minutes then warmed to rt and stirred an additional 45 minutes. Triisopropylborate (1.5 mL, 6.5 mmol) was added and the reaction was stirred at rt for 18 h. Concentrated HCl (1.0 mL) and MeOH (1.0 mL) was added and the reaction was stirred for 30 minutes. The layers were separated and the aqueous phase was extracted three times with CH2Cl2. The combined organic layers were washed with H2O, sat. NaHCO3 (aq.), brine, and then dried over Na2SO4. Filtration and concentration gave 1.05 g of 9-anthraceneboronic acid.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

9-Bromoanthracene 38.6 g was dissolved in dehydrated toluene 80 ml and dehydrated THF (tetrahydrofuran) 160 ml, and the solution was cooled to −40° C. A 1.58M n-butyllithium hexane solution 106 ml was dropwise added thereto and stirred at −40° C. for 30 minutes, the temperature was elevated up to −10° C. The solution was cooled again down to −70° C., and a dehydrated THF solution of trimethyl borate 50.0 ml was gradually dropwise added thereto. The solution was stirred at −70° C. for 2 hours and then slowly heated up to room temperature. After left standing for a night, a 10% hydrochloric acid aqueous solution 100 ml was added thereto and stirred, and then it was extracted twice with toluene. The organic layer was washed with saturated brine and dried on anhydrous sodium sulfate. The solvent was distilled off, and the residue was crystallized from toluene/hexane, filtered and dried, whereby targeted 9-anthraceneboronic acid 24.4 g was obtained in the form of pale brown crystal (yield: 73%).
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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